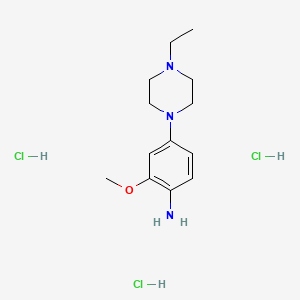

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride

Description

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride is a tertiary amine derivative featuring a piperazine core substituted with an ethyl group at the 4-position and a methoxyaniline moiety at the 2-position. The trihydrochloride salt form enhances its solubility in aqueous environments, making it advantageous for pharmaceutical applications.

Structural characterization of this compound, like many small molecules, may employ X-ray crystallography. The SHELX system of programs, particularly SHELXL, is widely used for refining crystal structures due to its robustness in handling small-molecule data .

Properties

Molecular Formula |

C13H24Cl3N3O |

|---|---|

Molecular Weight |

344.7 g/mol |

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;trihydrochloride |

InChI |

InChI=1S/C13H21N3O.3ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;;/h4-5,10H,3,6-9,14H2,1-2H3;3*1H |

InChI Key |

PUNOXOHJPGHLKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization can yield the desired compound .

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit or activate specific enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Key Differences and Research Findings:

In contrast, the Fmoc group in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid is a transient protecting group for amines, critical in peptide synthesis .

Solubility and Stability :

- The trihydrochloride salt significantly improves water solubility compared to the free base, facilitating in vitro and in vivo studies. The Fmoc derivative, however, prioritizes solubility in organic solvents for compatibility with solid-phase resin systems.

Pharmacological vs. Synthetic Roles :

- While the target compound’s structure aligns with bioactive molecules (e.g., aripiprazole analogs), the Fmoc-containing derivative serves as a reagent in peptide chemistry, emphasizing divergent applications despite shared piperazine frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.